molecular formula C10H9NO3 B1503885 Methyl 5-methylbenzo[d]oxazole-2-carboxylate CAS No. 27383-91-1

Methyl 5-methylbenzo[d]oxazole-2-carboxylate

Cat. No. B1503885
CAS RN: 27383-91-1
M. Wt: 191.18 g/mol
InChI Key: XHWXWKQFZDJTOE-UHFFFAOYSA-N
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Description

Methyl 5-methylbenzo[d]oxazole-2-carboxylate is a chemical compound that belongs to the family of benzo[d]oxazole derivatives. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .


Molecular Structure Analysis

The IUPAC name for Methyl 5-methylbenzo[d]oxazole-2-carboxylate is methyl 5-methyl-1,3-benzoxazole-2-carboxylate . The InChI code for this compound is 1S/C10H9NO3/c1-6-3-4-8-7 (5-6)11-9 (14-8)10 (12)13-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 5-methylbenzo[d]oxazole-2-carboxylate is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“Methyl 5-methylbenzo[d]oxazole-2-carboxylate” belongs to the class of oxazoles, which are important heterocyclic compounds . The chemistry and synthetic applications of oxazoles have been extensively studied . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Biological Activities

Oxazole derivatives, including “Methyl 5-methylbenzo[d]oxazole-2-carboxylate”, have a wide spectrum of biological activities . They have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Synthesis of HIV-Reverse Transcriptase Inhibitor

“Methyl 5-methylbenzo[d]oxazole-2-carboxylate” has been used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . This highlights its potential in the development of antiviral drugs.

Synthesis of Bis-Styryl Dyes

“Methyl 5-methylbenzo[d]oxazole-2-carboxylate” has been used in the synthesis of bis-styryl dyes . These dyes have applications in various fields such as textiles, plastics, and printing inks.

Development of Medicinal Compounds

Oxazole derivatives are part of a large number of medicinal compounds . For example, aleglitazar (an antidiabetic), ditazole (a platelets aggregation inhibitor), mubritinib (a tyrosine kinase inhibitor), and oxaprozin (a COX-2 inhibitor) all contain an oxazole moiety .

Synthesis of Other Organic Compounds

“Methyl 5-methylbenzo[d]oxazole-2-carboxylate” is also used in the synthesis of other organic compounds . This highlights its versatility and importance in organic chemistry.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 5-methyl-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-3-4-8-7(5-6)11-9(14-8)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWXWKQFZDJTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680536
Record name Methyl 5-methyl-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylbenzo[d]oxazole-2-carboxylate

CAS RN

27383-91-1
Record name Methyl 5-methyl-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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